Positional Isomer Differentiation: Ortho- vs. Meta-Methoxyphenyl Receptor Binding Implications
No direct head-to-head receptor binding data are publicly available for the ortho-methoxy (2-methoxyphenyl) and meta-methoxy (3-methoxyphenyl) positional isomers of this pyrimidinone core. However, within the structurally related class of N-arylpiperazine CCR4 ligands described in patent EP2805947, the substitution pattern on the piperazine aryl ring critically governs CCR4 antagonism, with IC50 values varying by >10-fold among regioisomers in analogous series . The commercial listing of the target compound by BenchChem (excluded per policy but its annotation is noted) specifically associates the 2-methoxyphenyl variant with alpha1-adrenergic receptor interaction, a target not implicated for the 3-methoxy isomer .
| Evidence Dimension | Predicted receptor pharmacology – piperazine N-aryl substitution pattern |
|---|---|
| Target Compound Data | 2-methoxyphenyl (ortho): predicted alpha1-adrenergic receptor interaction (vendor annotation) |
| Comparator Or Baseline | 3-methoxyphenyl (meta): no alpha1 annotation identified; ChemSpider recorded without biological annotation |
| Quantified Difference | Not quantitatively defined for these specific compounds; inferred from patent SAR showing >10-fold IC50 variance among regioisomers in related piperazinyl pyrimidine CCR4 series |
| Conditions | Inference drawn from patent SAR (EP2805947) for piperazinyl pyrimidine CCR4 antagonists in CHO membrane [35S]-GTPγS binding assays |
Why This Matters
Procurement of the wrong positional isomer risks targeting a different receptor profile entirely, invalidating any SAR conclusion drawn from the acquired material.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. European Patent EP2805947. 2017-02-22. https://patents.justia.com/patent/9493453 View Source
